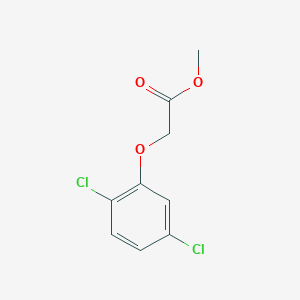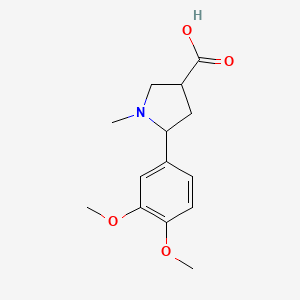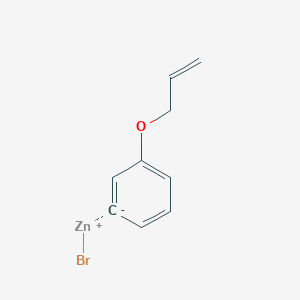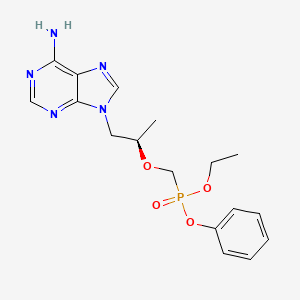
(Z)-2-(2,3-dimethoxyphenoxy)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2,3-dimethoxyphenoxy)-N’-hydroxyacetimidamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with two methoxy groups and an imidamide moiety, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 2,3-dimethoxyphenol with appropriate reagents to introduce the imidamide functionality. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(2,3-dimethoxyphenoxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; often in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(2,3-dimethoxyphenoxy)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Studies could focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In the medical field, (Z)-2-(2,3-dimethoxyphenoxy)-N’-hydroxyacetimidamide might be explored for its therapeutic potential. Research could involve its efficacy in treating specific diseases, its pharmacokinetics, and its safety profile.
Industry
In industry, this compound could be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism by which (Z)-2-(2,3-dimethoxyphenoxy)-N’-hydroxyacetimidamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dimethoxyphenol: A precursor in the synthesis of (Z)-2-(2,3-dimethoxyphenoxy)-N’-hydroxyacetimidamide.
N-hydroxyacetimidamide: Another related compound with similar functional groups.
Uniqueness
(Z)-2-(2,3-dimethoxyphenoxy)-N’-hydroxyacetimidamide is unique due to its combination of a phenoxy group with methoxy substitutions and an imidamide moiety
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(2,3-dimethoxyphenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-4-3-5-8(10(7)15-2)16-6-9(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Clé InChI |
JSBTTWIWCCSSBA-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C(=CC=C1)OC/C(=N/O)/N)OC |
SMILES canonique |
COC1=C(C(=CC=C1)OCC(=NO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)

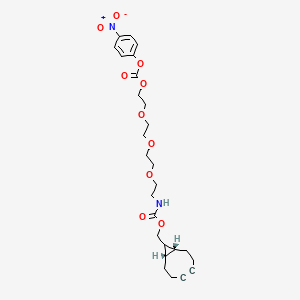
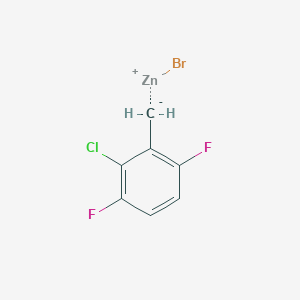

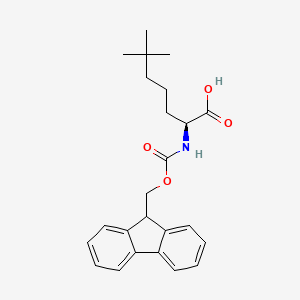
![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
